2-(Isoquinolin-6-YL)acetonitrile

Description

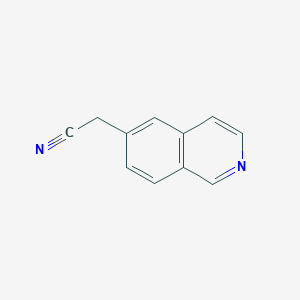

2-(Isoquinolin-6-YL)acetonitrile is a nitrile-functionalized isoquinoline derivative characterized by a bicyclic aromatic heterocycle (isoquinoline) attached to an acetonitrile group. The molecular formula is likely C₁₁H₉N₂, with a molecular weight of ~169.2 g/mol, comparable to structurally related nitriles like 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile (C₈H₇ClN₂, MW 166.61 g/mol) . However, specific studies on this compound’s synthesis, electronic properties, or safety require extrapolation from similar heterocyclic nitriles.

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-isoquinolin-6-ylacetonitrile |

InChI |

InChI=1S/C11H8N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3H2 |

InChI Key |

CTPAFUVCRCEXHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-6-YL)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with nitriles under acidic or basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, where ortho-iodobenzaldehyde derivatives react with nitriles in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-6-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include substituted isoquinolines, primary amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Isoquinolin-6-YL)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-6-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Ring Systems: The isoquinoline core distinguishes the target compound from monocyclic indole, pyridine, or thiazole derivatives.

- Functional Groups: Amino or chloro substituents (e.g., in indole or pyridine analogs) modulate reactivity, while the nitrile group enables participation in nucleophilic additions or cyclization reactions .

Electronic Properties and Reactivity

highlights the use of DFT calculations to analyze HOMO-LUMO distributions in coumarin-based nitriles, revealing non-planar structures and localized electron density on aromatic rings . For this compound, the extended conjugation of the isoquinoline ring may lower the HOMO-LUMO gap compared to indole or pyridine derivatives, enhancing charge-transfer capabilities. Thiazole-containing nitriles (e.g., 2-(1,3-thiazol-2-yl)acetonitrile) exhibit sulfur-induced polarization, which could differ from the nitrogen-dominated electronic effects in isoquinoline systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.